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Compound of Interest

Compound Name: 4-ethylhexan-1-amine

CAS No.: 1000510-56-4

Cat. No.: B6155204 Get Quote

An In-depth Technical Guide to 4-ethylhexan-1-amine

Authored by: A Senior Application Scientist
Introduction
In the landscape of modern drug discovery and development, the exploration of novel

molecular scaffolds is paramount. Aliphatic amines, particularly those with specific branching

patterns, serve as critical building blocks (synthons) for the synthesis of complex, biologically

active molecules. 4-ethylhexan-1-amine is one such compound, offering a unique combination

of a primary amine for versatile functionalization and a branched alkyl chain that can influence

physicochemical properties such as lipophilicity and metabolic stability. This guide provides a

comprehensive technical overview of 4-ethylhexan-1-amine, designed for researchers,

medicinal chemists, and drug development professionals. We will delve into its fundamental

properties, logical synthetic pathways, detailed characterization methodologies, and

prospective applications in pharmaceutical research.

Core Molecular Attributes
Understanding the fundamental molecular and physical properties of a compound is the

bedrock of its application in research and synthesis.
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4-ethylhexan-1-amine is a primary aliphatic amine. Its structure consists of a six-carbon

hexane main chain with an amine group (-NH₂) located at position 1 and an ethyl group (-

CH₂CH₃) at position 4.

IUPAC Name: 4-ethylhexan-1-amine[1]

Molecular Formula: C₈H₁₉N[1][2]

Canonical SMILES: CCC(CC)CCCN[1][2]

InChIKey: PBRXWVWVEZDPSE-UHFFFAOYSA-N[1][2]

Caption: 2D Structural representation of 4-ethylhexan-1-amine.

Physicochemical Properties
A summary of key computed physicochemical properties is essential for experimental design,

including solvent selection, reaction condition optimization, and preliminary safety assessment.

Property Value Source

Molecular Weight 129.24 g/mol PubChem[1]

Monoisotopic Mass 129.15175 Da PubChem[2]

XLogP3-AA (Lipophilicity) 2.4 PubChem[1]

Hydrogen Bond Donor Count 1 PubChem[1]

Hydrogen Bond Acceptor

Count
1 PubChem[3]

Rotatable Bond Count 5 N/A

Topological Polar Surface Area 26 Å² PubChem[1][3]

Synthesis Strategy: A Mechanistic Approach
While numerous synthetic routes to primary amines exist, a highly reliable and scalable method

is reductive amination of a corresponding aldehyde. This approach is favored for its high yields
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and the ready availability of starting materials.

Proposed Synthetic Workflow: Reductive Amination
The synthesis of 4-ethylhexan-1-amine can be efficiently achieved from 4-ethylhexanal. The

process involves two key stages: the formation of an intermediate imine, followed by its

reduction to the target amine.

Step 1: Imine Formation

Step 2: Reduction

4-ethylhexanal Intermediate Imine

 Nucleophilic
 Addition 

Ammonia (NH₃)  Dehydration 

4-ethylhexan-1-amine

 Reduction 

Reducing Agent
(e.g., NaBH₄, H₂/Pd)

 Hydride
 Transfer 

Click to download full resolution via product page

Caption: Proposed two-step synthesis of 4-ethylhexan-1-amine via reductive amination.

Experimental Protocol (Representative)
This protocol is a representative methodology. Researchers must optimize concentrations,

temperatures, and reaction times based on their specific laboratory conditions and scale.

Objective: To synthesize 4-ethylhexan-1-amine from 4-ethylhexanal.

Materials:

4-ethylhexanal
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Ammonia (e.g., 7N solution in Methanol)

Sodium borohydride (NaBH₄) or Hydrogen gas with Palladium on carbon (H₂/Pd)

Methanol (Anhydrous)

Diethyl ether

Saturated sodium bicarbonate solution

Anhydrous magnesium sulfate (MgSO₄)

Hydrochloric acid (for salt formation, if desired)

Procedure:

Imine Formation:

In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-ethylhexanal (1

equivalent) in anhydrous methanol.

Cool the solution to 0 °C in an ice bath.

Slowly add a solution of ammonia in methanol (1.5-2.0 equivalents) dropwise while

maintaining the temperature at 0 °C.

Allow the reaction to stir at room temperature for 2-4 hours to facilitate imine formation.

The reaction can be monitored by TLC or GC-MS.

Reduction:

Once imine formation is complete, cool the reaction mixture back to 0 °C.

Slowly and portion-wise, add the reducing agent. If using sodium borohydride (NaBH₄)

(1.5 equivalents), add it carefully to control gas evolution. If using catalytic hydrogenation,

transfer the methanolic solution to a pressure vessel, add 5% Pd/C catalyst, and

pressurize with H₂ gas (e.g., 50 psi).
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After the addition of the reducing agent, allow the reaction to warm to room temperature

and stir for 12-18 hours.

Work-up and Purification:

Quench the reaction by the slow addition of water.

Reduce the volume of methanol using a rotary evaporator.

Extract the aqueous residue with diethyl ether (3x volumes).

Wash the combined organic layers with a saturated sodium bicarbonate solution, followed

by brine.

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate

under reduced pressure to yield the crude 4-ethylhexan-1-amine.

Further purification can be achieved by distillation or column chromatography.

Causality: The choice of a two-step, one-pot reductive amination is deliberate. Forming the

imine first under mild conditions before introducing the reducing agent prevents the premature

reduction of the starting aldehyde. Sodium borohydride is a mild reducing agent suitable for this

transformation, offering good selectivity and operational simplicity.

Structural Elucidation and Characterization
Rigorous characterization is non-negotiable to confirm the identity and purity of the synthesized

compound. A combination of spectroscopic methods provides a complete picture of the

molecular structure.

Infrared (IR) Spectroscopy
As a primary amine, 4-ethylhexan-1-amine will exhibit characteristic N-H stretching and

bending vibrations.

N-H Stretch: A primary amine (R-NH₂) shows a pair of medium-intensity bands resulting from

symmetric and asymmetric stretching. These typically appear in the 3300-3500 cm⁻¹ region.

[4][5]
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C-H Stretch: Strong absorptions just below 3000 cm⁻¹ are expected from the alkyl backbone.

N-H Bend (Scissoring): A characteristic medium to strong absorption is expected between

1580-1650 cm⁻¹.[5]

C-N Stretch: A weak to medium absorption in the 1020-1250 cm⁻¹ range indicates the C-N

bond of an aliphatic amine.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum provides detailed information about the hydrogen

environment.

-NH₂ Protons: A broad singlet, typically integrating to 2H, will appear over a wide range (δ

0.5-5.0 ppm). Its chemical shift is concentration-dependent, and the signal will disappear

upon shaking the sample with D₂O.[4]

-CH₂-NH₂ Protons: The two protons on the carbon adjacent to the amine group (C1) will

appear as a triplet downfield due to the deshielding effect of the nitrogen.

Alkyl Protons: The rest of the protons on the carbon backbone and ethyl group will appear as

complex multiplets in the upfield region (typically δ 0.8-1.6 ppm). The terminal methyl groups

of the ethyl and hexyl chains will appear as triplets.

¹³C NMR: The carbon NMR spectrum confirms the carbon skeleton.

C1 Carbon: The carbon directly bonded to the nitrogen atom will be deshielded and appear

in the δ 30-50 ppm range.

Other Carbons: The remaining seven unique carbon atoms of the structure will give distinct

signals in the aliphatic region of the spectrum.

Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can reveal structural information through

fragmentation patterns.
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Nitrogen Rule: For a compound with a single nitrogen atom, the molecular ion (M⁺) peak will

have an odd nominal mass.[4] For C₈H₁₉N, the molecular ion peak is expected at m/z = 129.

Alpha-Cleavage: The most characteristic fragmentation pathway for amines is the cleavage

of the C-C bond adjacent to the nitrogen atom (α-cleavage).[4] This results in a resonance-

stabilized iminium cation. For 4-ethylhexan-1-amine, the major fragmentation would be the

loss of a C₅H₁₁ radical, leading to a prominent base peak at m/z = 30 ([CH₂=NH₂]⁺).

4-ethylhexan-1-amine

α-Cleavage

[CH₃CH₂(CH₂)₂CH(CH₂CH₃)CH₂-NH₂]⁺˙

m/z = 129 [CH₂=NH₂]⁺

 - •C₇H₁₅ 

m/z = 30 (Base Peak)

Click to download full resolution via product page

Caption: Predicted primary fragmentation (α-cleavage) of 4-ethylhexan-1-amine in MS.

Applications in Drug Development
While 4-ethylhexan-1-amine may not be a final drug product, its value lies in its role as a

versatile intermediate and building block. The strategic placement of the ethyl group introduces

a specific three-dimensional architecture that can be crucial for molecular recognition at a

biological target.
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Scaffold for Lead Optimization: The primary amine serves as a handle for coupling with

carboxylic acids, sulfonyl chlorides, and other electrophiles to rapidly generate libraries of

amide and sulfonamide derivatives for structure-activity relationship (SAR) studies.

Modulation of Physicochemical Properties: The branched C8 alkyl chain contributes to the

lipophilicity of the final molecule. In drug design, tuning lipophilicity is critical for optimizing

absorption, distribution, metabolism, and excretion (ADME) properties.

Precursor to Bioactive Amines: The stereoselective synthesis of more complex chiral amines

is a significant area of pharmaceutical research.[6] Achiral precursors like 4-ethylhexan-1-
amine can be starting points for developing novel ligands, catalysts, or as synthons in the

total synthesis of complex natural products. Related structures, such as substituted

cyclohexylamines, are key intermediates in antipsychotic drugs, highlighting the

pharmaceutical relevance of this structural class.[6]

Safety and Handling
Based on available data, 4-ethylhexan-1-amine is a hazardous chemical that must be handled

with appropriate precautions.

GHS Hazard Statements:

H226: Flammable liquid and vapor.[1]

H302: Harmful if swallowed.[1]

H314: Causes severe skin burns and eye damage.[1]

H335: May cause respiratory irritation.[1]

Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate

personal protective equipment (PPE), including chemical-resistant gloves, safety goggles,

and a lab coat.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from

heat, sparks, and open flames.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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